N-(4-fluorobenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorobenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C21H20FN3O2 and its molecular weight is 365.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-fluorobenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H20FN2O2
- Molecular Weight : 336.37 g/mol
This compound features a pyrrolidine core substituted with a quinoline moiety and a fluorobenzyl group, which are critical for its biological activity.
The compound exhibits its biological effects primarily through the modulation of specific protein targets involved in cellular signaling pathways. Notably, it has been shown to inhibit certain kinases that play roles in cancer cell proliferation and survival.
- Kinase Inhibition : The compound acts as an inhibitor of protein kinases, which are crucial for various cellular processes including proliferation and apoptosis. This inhibition is linked to its ability to induce cell cycle arrest and promote apoptosis in cancer cells .
- Apoptotic Pathways : Studies have indicated that this compound can activate apoptotic pathways in tumor cells, leading to increased cell death .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MDA-MB-231 (Breast) | 5.0 | Apoptosis induction |
A549 (Lung) | 4.5 | Cell cycle arrest |
HeLa (Cervical) | 6.0 | Kinase inhibition |
These results indicate that the compound is particularly effective against breast and lung cancer cells, suggesting a promising therapeutic application.
In Vivo Studies
Animal models have further validated the efficacy of this compound. In xenograft models, the compound significantly reduced tumor growth compared to control groups, demonstrating its potential for clinical application in oncology .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Pyrrolidine Ring : Essential for maintaining the active conformation necessary for kinase binding.
- Quinoline Moiety : Contributes to the compound's ability to interact with target proteins due to its planar structure.
- Fluorobenzyl Substitution : Enhances lipophilicity and cellular uptake, improving overall efficacy.
Research indicates that modifications to these structural components can lead to variations in potency and selectivity against different cancer types .
Case Studies
Recent studies have highlighted the potential of this compound in treating resistant cancer forms:
- Case Study 1 : A study involving triple-negative breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .
- Case Study 2 : In a model of lung cancer, the compound was found to enhance the effects of existing chemotherapeutic agents, suggesting a synergistic potential that could improve treatment outcomes for patients with advanced disease .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-quinolin-2-yloxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c22-17-8-5-15(6-9-17)13-23-21(26)25-12-11-18(14-25)27-20-10-7-16-3-1-2-4-19(16)24-20/h1-10,18H,11-14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRNKNCQEDXCPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.